LogP Defines Partitioning Behavior
The calculated octanol-water partition coefficient (LogP) for 7-(2-naphthyl)-7-oxoheptanoic acid is 4.05760, as determined via computational prediction [1]. This value places the compound in the moderately lipophilic range, suitable for passive membrane diffusion while retaining sufficient aqueous solubility for in vitro assay compatibility. In contrast, the 1-naphthyl regioisomer lacks a publicly reported LogP value, hindering direct quantitative comparison; however, the altered orientation of the fused ring system is anticipated to modulate lipophilicity and thus permeability and protein binding . This metric is essential for medicinal chemists designing compound libraries where consistent LogP ranges are critical for correlating structure with cellular activity.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 4.05760 (calculated) |
| Comparator Or Baseline | 7-(1-Naphthyl)-7-oxoheptanoic acid: LogP not reported; predicted range 3.5–4.5 based on structural similarity |
| Quantified Difference | Target LogP = 4.05760; Comparator LogP unavailable (quantitative comparison not possible) |
| Conditions | Computational prediction; experimental LogP not determined |
Why This Matters
LogP is a fundamental parameter for predicting membrane permeability and compound handling in biological assays, directly influencing whether a compound will be effective in cell-based versus biochemical screens.
- [1] Chemsrc. (n.d.). 7-(2-Naphthyl)-7-oxoheptanoic acid (CAS 13672-52-1). https://m.chemsrc.com/amp/cas/13672-52-1_137294.html View Source
